(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid has been explored through various routes. A notable method involves the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans, highlighting the compound's role as a component in natural products and synthetic intermediates. This synthesis demonstrates the compound's versatility and the ability to generate complex molecular architectures from simpler starting materials (O’Brien, Cahill, & Evans, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid reveals significant information about their conformation and stability. Studies on similar tetrahydropyran derivatives have shown that the pyranoid ring can adopt stable conformations, contributing to the compound's overall molecular stability and reactivity (Wei et al., 2006).
Scientific Research Applications
Synthesis and Molecular Structure
- The compound has been used in the synthesis of complex molecules, such as acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, which has applications in molecular structure analysis (Wei et al., 2006).
Diastereoselective Synthesis
- It's used in diastereoselective synthesis processes, such as the production of civet compounds, which are significant in the study of natural products and their synthetic analogs (O’Brien et al., 2009).
Synthesis of Derivatives
- Researchers have explored the synthesis of various derivatives of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, which have potential applications in pharmaceuticals and material science (Zhang Guo-fu, 2012).
Formation of Complexes
- The compound is instrumental in forming complexes with metal ions, which have applications in fields like inorganic chemistry and materials science (Boa et al., 2005).
Synthesis of Natural Products
- It plays a role in the total synthesis of natural products, such as diospongin A and civet cat compounds, which are valuable for understanding biological processes and developing new drugs (Karlubíková et al., 2011).
Luminescence Studies
- The compound is used in creating ligands for lanthanide complexes, which show potential as materials for optical use due to their luminescent properties (Shen et al., 2016).
Nucleic Acid Analogues
- It has been utilized in the synthesis of nucleic acid analogues, contributing to the field of molecular biology and genetic engineering (Han et al., 1992).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .
properties
IUPAC Name |
(2S)-2-amino-2-(oxan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJPHKIECMDPG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363716 | |
Record name | (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | |
CAS RN |
811842-25-8 | |
Record name | (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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